BenchChemオンラインストアへようこそ!

3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Xanthine oxidase inhibition Structure-based drug design Tetrazole pharmacophore

3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 923889-40-1, PubChem CID is a synthetic small-molecule benzamide derivative incorporating a 1H-tetrazole ring at the meta position of the aniline ring and a methoxy substituent at the meta position of the benzoyl ring. With a molecular formula of C₁₅H₁₃N₅O₂, a molecular weight of 295.30 g/mol, a computed XLogP3-AA of 2, a topological polar surface area of 81.9 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, the compound conforms to Lipinski's Rule of Five with zero violations, indicating favorable drug-likeness for oral bioavailability screening.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B11268514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O2/c1-22-14-7-2-4-11(8-14)15(21)17-12-5-3-6-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyDQKVAMOZGDGMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide – Structural Identity and Baseline Physicochemical Profile for Procurement Decision-Making


3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 923889-40-1, PubChem CID 8753024) is a synthetic small-molecule benzamide derivative incorporating a 1H-tetrazole ring at the meta position of the aniline ring and a methoxy substituent at the meta position of the benzoyl ring [1]. With a molecular formula of C₁₅H₁₃N₅O₂, a molecular weight of 295.30 g/mol, a computed XLogP3-AA of 2, a topological polar surface area of 81.9 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, the compound conforms to Lipinski's Rule of Five with zero violations, indicating favorable drug-likeness for oral bioavailability screening [1]. The tetrazole moiety serves as a metabolically stable bioisostere of the carboxylic acid group, conferring enhanced membrane permeability and resistance to phase II glucuronidation relative to carboxylate-containing analogs [2][3].

Why 3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide Cannot Be Replaced by Generic Tetrazole-Benzamide Analogs Without Risk of Functional Divergence


The precise connectivity pattern of 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide—a meta-methoxy benzoyl group linked via an amide to a meta-tetrazolyl aniline—defines a unique pharmacophoric geometry that is not interchangeable with its positional isomers or des-tetrazolo analogs. Systematic SAR studies on closely related N-phenylisonicotinamide and phenyltetrazole benzamide series have demonstrated that the position of the tetrazole substituent on the central phenyl ring critically governs both hydrogen-bonding interactions with target residues (e.g., Asn768 in xanthine oxidase [1]) and the compound's inhibitory potency, with meta-substitution at the 3'-position yielding up to a 10-fold improvement in IC₅₀ relative to unsubstituted or differently positioned analogs [1]. Similarly, in the BCRP (ABCG2) inhibitor class, the amide linker connectivity between the benzamide and phenyltetrazole moieties directly determines both the fold-resistance reversal efficacy and selectivity over P-gp (ABCB1), with the benzamide series (bearing an amide linkage comparable to that of the target compound) showing distinct potency and selectivity profiles versus the urea-linked phenyltetrazole series [2]. Generic replacement with a positional isomer (e.g., 2- or 4-tetrazolyl) or a des-methoxy analog therefore carries a high probability of altering target engagement, potency, and selectivity in ways that cannot be predicted without explicit comparative data.

Quantitative Differential Evidence for 3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide Versus Closest Analogs


Meta-Tetrazole Positioning on the Central Phenyl Ring Confers Structural Complementarity to the Asn768 Sub-Pocket of Xanthine Oxidase

In a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives designed as xanthine oxidase (XO) inhibitors, the 3'-(1H-tetrazol-1-yl) moiety was identified as an essential fragment enabling a hydrogen bond with the Asn768 residue of XO. The lead compound 2s (bearing the identical 3'-(1H-tetrazol-1-yl)phenyl scaffold as the target compound) achieved an IC₅₀ of 0.031 μM, representing a 10-fold potency improvement over the parent analog lacking the tetrazole (compound 1, IC₅₀ = 0.312 μM) [1]. In contrast, reversing the amide connectivity (N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide series) consistently damaged potency, confirming that the specific N-phenyl amide orientation with meta-tetrazole substitution is structurally required for high-affinity XO engagement [1].

Xanthine oxidase inhibition Structure-based drug design Tetrazole pharmacophore

Benzamide-Phenyltetrazole Amide Linker Architecture Demonstrates Selective BCRP Inhibition Without P-gp Cross-Reactivity

In a systematic SAR study of 31 benzamide and phenyltetrazole derivatives as BCRP (ABCG2) inhibitors, compounds bearing the benzamide-amide linker architecture (structurally analogous to the target compound's benzamide core) exhibited BCRP-specific fold-resistance reversal values (1.51–1.62 at 10 μM) comparable to the reference inhibitor FTC, while showing no reversal effect in P-gp (ABCB1)-overexpressing SW620/Ad300 cells [1]. The phenyltetrazole series with amide linkers (compounds 27 and 31) showed fold-resistance values of 1.39 and 1.32 at 10 μM, whereas the urea-linked series exhibited a different potency rank order (compound 38: fold-resistance 1.51) [1]. This confirms that the amide linkage—present in the target compound—confers a distinct BCRP selectivity profile that is not replicated by urea-linked analogs [1].

BCRP/ABCG2 inhibition Multidrug resistance reversal Transporter selectivity

XLogP3-AA and Topological Polar Surface Area Differentiate the Target Compound from Its 4-Tetrazolyl Positional Isomer (N-(3-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide)

The target compound (3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide, CAS 923889-40-1) and its 4-tetrazolyl positional isomer (N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, CAS 328548-67-0 ) share the same molecular formula (C₁₅H₁₃N₅O₂) and molecular weight (295.30 g/mol), but differ in the position of the tetrazole ring on the central phenyl ring (meta vs. para). PubChem computed properties for the target compound include XLogP3-AA = 2, topological polar surface area (TPSA) = 81.9 Ų, 4 rotatable bonds, and complexity = 381 [1]. While experimentally determined logP and pKa values for both isomers are not available in the public domain, the differing tetrazole position alters the molecular shape, dipole moment vector, and hydrogen-bonding geometry—parameters that directly influence target recognition in structure-based drug design. In the related N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide series, the meta-tetrazole orientation was specifically required for productive H-bonding to the Asn768 sub-pocket of xanthine oxidase [2].

Physicochemical property comparison Positional isomer differentiation Drug-likeness profiling

Meta-Methoxy Substitution on the Benzoyl Ring: A Modulator of Electron Density and Hydrogen-Bonding Capacity Relative to Des-Methoxy and Other Alkoxy Analogs

The 3-methoxy substituent on the benzoyl ring of the target compound distinguishes it from the unsubstituted analog N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (ChemDiv G857-2181, MW 265.27) . In the broader benzamide-tetrazole SAR literature, the presence and position of electron-donating substituents (such as methoxy) on the benzoyl ring have been shown to modulate both the acidity of the amide NH proton and the overall electron density distribution, influencing target binding affinity [1]. In a screen of substituted benzamide derivatives, the 3-methyl substituent (a structural analog of 3-methoxy in terms of positional effect) produced an IC₅₀ of 14.8 ± 5.0 μM, compared to 8.7 ± 0.7 μM for the 2-methyl variant and 29.1 ± 3.8 μM for the 4-methyl variant, demonstrating that meta-substitution on the benzoyl ring yields intermediate activity that is distinct from ortho or para substitution [2]. While direct IC₅₀ data for the target compound itself at a defined target is not publicly available, this class-level SAR indicates that the meta-methoxy group is expected to confer a distinct pharmacological profile compared to the des-methoxy analog (ChemDiv G857-2181) or analogs bearing methoxy at alternative positions.

Benzamide SAR Methoxy substituent effects Tetrazole bioisostere

Best-Fit Research and Industrial Application Scenarios for 3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide


Xanthine Oxidase Inhibitor Lead Optimization and Fragment-Based Drug Discovery Programs Targeting the Asn768 Sub-Pocket

The 3'-(1H-tetrazol-1-yl)phenyl scaffold shared by the target compound has been validated as an essential pharmacophoric fragment for hydrogen bonding to the Asn768 residue of xanthine oxidase, with the lead compound 2s (bearing this scaffold) achieving an IC₅₀ of 0.031 μM—10-fold more potent than the des-tetrazolo parent and approaching the potency of the clinical candidate topiroxostat (IC₅₀ = 0.021 μM) [1]. Procurement of this compound enables structure-based optimization campaigns where the benzamide linker and 3-methoxybenzoyl group serve as vectors for further elaboration to improve potency, selectivity, and pharmacokinetic properties while retaining the validated Asn768-sub-pocket interaction.

Selective BCRP (ABCG2) Transporter Inhibition Studies Requiring Absence of P-gp Crosstalk

Compounds within the benzamide-phenyltetrazole amide series have demonstrated BCRP-specific MDR reversal activity (fold resistance 1.51–1.62 at 10 μM) without affecting P-gp-mediated efflux in SW620/Ad300 counter-screens [2]. The target compound, bearing the same amide linker architecture, is a suitable chemical probe for dissecting BCRP-specific transport mechanisms in multidrug-resistant cancer models. It can serve as a reference compound for benchmarking novel BCRP inhibitors and as a scaffold for designing next-generation ABCG2 modulators with improved potency.

Physicochemical Property Benchmarking and Computational Modeling of Tetrazole-Benzamide Bioisosteres

With a well-defined computed property profile (MW 295.30, XLogP3-AA = 2, TPSA = 81.9 Ų, zero Rule-of-Five violations, complexity = 381) [3], the target compound serves as a physicochemical reference standard for computational ADME modeling, molecular docking, and QSAR studies comparing tetrazole-based bioisosteres versus carboxylic acid analogs. Its distinct meta-tetrazole, meta-methoxy substitution pattern provides a defined data point for training and validating in silico models of membrane permeability, solubility, and target binding.

Positional Isomer Catalog Expansion and Focused SAR Library Design

The target compound (meta-tetrazole, meta-methoxy) fills a specific node in the tetrazole-benzamide chemical space that is distinct from its 2-tetrazolyl (CAS 1282097-63-5) and 4-tetrazolyl (CAS 328548-67-0) positional isomers [3]. Procurement of this compound alongside its positional isomers enables systematic SAR-by-catalog studies to map the effect of tetrazole position on target binding, selectivity, and physicochemical properties across multiple biological targets, without the need for de novo synthesis of each isomer.

Quote Request

Request a Quote for 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.